![molecular formula C18H14N4O2 B12517516 2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile](/img/structure/B12517516.png)
2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile is a phenazine derivative known for its diverse range of biological properties. Phenazines are nitrogen-containing heterocycles that exhibit significant antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including 2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile, typically involves several key methods:
Wohl–Aue Method: This method involves the condensation of 1,2-diaminobenzenes with 2-carbon units.
Beirut Method: This method includes the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Reductive Cyclization: This involves the reductive cyclization of diphenylamines.
Pd-Catalyzed N-Arylation: This method uses palladium catalysts to facilitate the N-arylation of phenazine precursors.
Industrial Production Methods
Industrial production of phenazine derivatives often employs multicomponent approaches and oxidative cyclization methods due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenazine-1-carboxylic acids, while reduction may yield various reduced phenazine derivatives .
Aplicaciones Científicas De Investigación
2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing other phenazine derivatives with enhanced properties.
Medicine: Investigated for its potential use in treating diseases such as cancer, tuberculosis, and malaria.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits essential enzymes.
Antitumor Activity: Induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress in cells.
Comparación Con Compuestos Similares
Similar Compounds
Phenazine-1-carboxylic Acid: Known for its potent activity against Mycobacterium tuberculosis.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
Pyocyanin: A natural phenazine with antimicrobial properties.
Uniqueness
2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile is unique due to its specific structural modifications, which enhance its biological activities and make it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C18H14N4O2 |
|---|---|
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
2-[[8-(cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile |
InChI |
InChI=1S/C18H14N4O2/c19-5-7-23-11-13-1-3-15-17(9-13)22-18-10-14(12-24-8-6-20)2-4-16(18)21-15/h1-4,9-10H,7-8,11-12H2 |
Clave InChI |
CEBNBQOYNKBCHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1COCC#N)N=C3C=C(C=CC3=N2)COCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




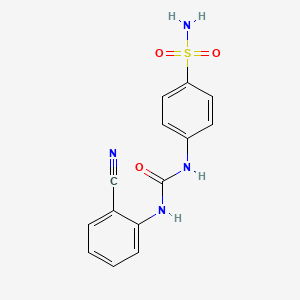
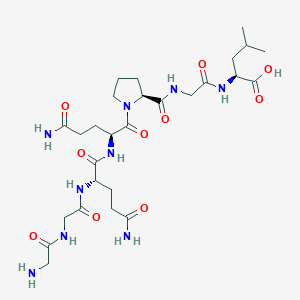
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea](/img/structure/B12517475.png)

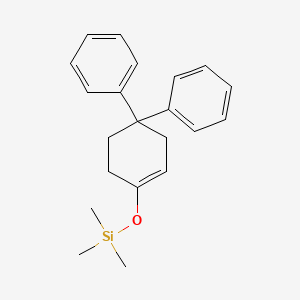
![5-(4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-{[3-methyl-5-(trifluoromethyl)-2H-pyrazol-4-yl]methyl}thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B12517494.png)
![Naphthalene, 1-[(chloromethyl)thio]-](/img/structure/B12517499.png)

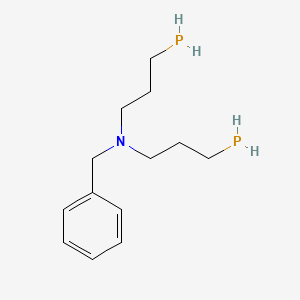
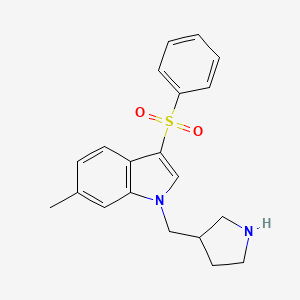
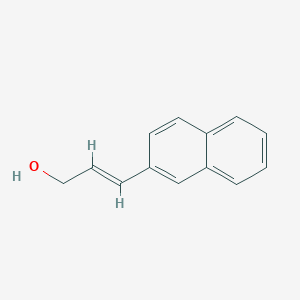
![N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine](/img/structure/B12517530.png)
